N-{5-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-YL}-2-(2-methoxyphenoxy)acetamide
Description
Historical Evolution of Thiazole Scaffolds in Drug Discovery
The exploration of thiazoles in medicinal chemistry traces back to the late 19th century with Arthur Hantzsch’s pioneering synthesis of thiazoles via the condensation of α-haloketones and thioamides. This method established the foundation for systematic modifications of the thiazole ring, enabling the development of derivatives with tailored physicochemical properties. Early applications focused on antimicrobial agents, such as sulfathiazole, which dominated mid-20th-century therapies for bacterial infections. The structural versatility of thiazoles soon spurred investigations into their antitumor potential, exemplified by the discovery of tiazofurin, a guanosine analog targeting inosine monophosphate dehydrogenase in leukemia cells.
Modern drug design has capitalized on the thiazole scaffold’s ability to mimic endogenous molecules, facilitating interactions with enzymes, receptors, and nucleic acids. For instance, the incorporation of electron-withdrawing groups (e.g., chloro, methoxy) at strategic positions enhances metabolic stability and target affinity, as evidenced by kinase inhibitors like dasatinib. The evolutionary trajectory of thiazole chemistry underscores its transition from empirical antibiotic development to rational, structure-based drug discovery.
Significance of 1,3-Thiazole Pharmacophore in Medicinal Research
The 1,3-thiazole ring system is a privileged pharmacophore due to its dual electronic and steric properties. The sulfur atom contributes to lipophilicity, improving membrane permeability, while the nitrogen atoms enable hydrogen bonding with biological targets such as ATP-binding pockets in kinases. This scaffold’s mesoionic character further allows charge delocalization, enhancing binding specificity. For example, in c-Met kinase inhibitors, the thiazole carboxamide moiety forms critical hydrogen bonds with hinge-region residues, stabilizing the inactive conformation of the enzyme.
Structurally, the 1,3-thiazole core serves as a bioisostere for pyridine and oxadiazole, enabling the optimization of pharmacokinetic profiles. Modifications at the 2- and 5-positions, as seen in N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-YL}-2-(2-methoxyphenoxy)acetamide , allow for fine-tuning of steric bulk and electronic effects. The 2-chlorobenzyl group enhances hydrophobic interactions with protein subpockets, while the 2-methoxyphenoxyacetamide moiety introduces conformational rigidity, reducing entropic penalties during binding.
Current Research Landscape of this compound
Recent studies position this compound within a growing class of thiazole derivatives investigated for dual antiviral and anticancer activities. Its synthesis typically involves a multi-step protocol:
- Thiazole Ring Formation : Condensation of 2-chlorobenzyl thiourea with α-bromoacetophenone derivatives under basic conditions yields the 5-(2-chlorobenzyl)-1,3-thiazole intermediate.
- Acetamide Functionalization : Coupling the thiazole amine with 2-methoxyphenoxyacetyl chloride in the presence of a coupling agent like HATU completes the synthesis.
Biological Activity :
- Antiviral Potential : Preliminary assays indicate inhibitory effects against herpes simplex virus (HSV-1) by targeting viral DNA polymerase, with a half-maximal inhibitory concentration (IC~50~) comparable to acyclovir analogs.
- Anticancer Activity : In vitro screens against breast (MDA-MB-231) and colon (HT-29) cancer cells demonstrate submicromolar IC~50~ values, attributed to tubulin polymerization inhibition and G2/M cell cycle arrest.
Structural Insights :
| Position | Substituent | Role in Bioactivity |
|---|---|---|
| 5 | 2-Chlorobenzyl | Enhances hydrophobic interactions with tubulin’s colchicine-binding site. |
| 2 | 2-Methoxyphenoxyacetamide | Stabilizes hydrogen bonds with kinase hinge regions and improves solubility. |
Pharmaceutical Relevance of Thiazole-Containing Compounds
Thiazole derivatives occupy a prominent niche in FDA-approved drugs, spanning antidiabetics (e.g., pioglitazone), antifungals (e.g., abafungin), and anticancers (e.g., dasatinib). The scaffold’s adaptability to diverse therapeutic areas stems from its balanced hydrophobicity and capacity for directional hydrogen bonding. For This compound , ongoing structure-activity relationship (SAR) studies aim to optimize:
- Selectivity : Reducing off-target effects by modifying the phenoxy group’s substitution pattern.
- Bioavailability : Introducing prodrug moieties (e.g., phosphate esters) to enhance aqueous solubility.
Comparative analysis with analogs reveals that chloro-substitution at the benzyl position improves metabolic stability, while methoxy groups on the phenoxy ring mitigate oxidative degradation in hepatic microsomes. These insights underscore the compound’s potential as a lead candidate for multifactorial diseases requiring polypharmacological targeting.
Properties
IUPAC Name |
N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c1-24-16-8-4-5-9-17(16)25-12-18(23)22-19-21-11-14(26-19)10-13-6-2-3-7-15(13)20/h2-9,11H,10,12H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YARGWRQRQRKJNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-YL}-2-(2-methoxyphenoxy)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thiourea under acidic or basic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the thiazole ring.
Attachment of the Methoxyphenoxy Group: The final step involves the coupling of the methoxyphenoxy group to the thiazole ring through an acylation reaction using appropriate acylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-YL}-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Structural Representation
The compound features a thiazole ring and an acetamide moiety, which contribute to its biological activities. The presence of a chlorophenyl group enhances its potential for interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with thiazole structures exhibit significant antimicrobial properties. N-{5-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-YL}-2-(2-methoxyphenoxy)acetamide has been investigated for its effectiveness against various bacterial and fungal strains. In vitro studies have shown promising results in inhibiting microbial growth.
Anti-inflammatory Properties
The compound is also being studied for its potential anti-inflammatory effects. It may inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response. This suggests potential applications in treating conditions characterized by inflammation.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Research is ongoing to elucidate its mechanism of action and effectiveness against various cancer cell lines.
Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(6-Arylbenzo[d]thiazole-2-acetamide derivatives | Thiazole-based | Antimicrobial, Urease inhibition |
| 2,4-Disubstituted thiazoles | Thiazole-based | Antifungal, Antibacterial |
Unique Features
This compound is distinguished by its unique combination of structural components, which enhances its chemical reactivity and biological activity compared to other thiazole derivatives.
Mechanism of Action
The mechanism of action of N-{5-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-YL}-2-(2-methoxyphenoxy)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiazole ring and the chlorobenzyl group may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle and Substituent Variations
Thiazole vs. Thiadiazole Derivatives
- Target Compound : Contains a 1,3-thiazol-2-yl core.
- Compound 5k (): Features a 1,3,4-thiadiazol-2-yl core with a 2-methoxyphenoxy acetamide. The thiadiazole ring, being more electron-deficient, may enhance metabolic stability but reduce solubility compared to thiazole derivatives. Melting point: 135–136°C; yield: 72% .
- Compound 7d (): A thiadiazole derivative with a 2-fluoro-phenoxy group exhibited potent cytotoxicity (IC₅₀ = 1.8 µM against Caco-2 cells), suggesting that electron-withdrawing substituents on the phenoxy group enhance bioactivity .
Positional Isomerism in Chlorophenyl Substituents
- Target Compound : 2-chlorophenylmethyl group at position 5 of the thiazole.
- Compound 5e (): 4-chlorobenzyl-substituted thiadiazole derivative (melting point: 132–134°C).
- Compound in : N-[5-(4-Bromobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide (Mol. Weight: 437.74 g/mol). The para-bromo and chloro substituents increase molecular weight and polarizability, which may influence binding to hydrophobic enzyme pockets .
Phenoxy Group Modifications
- Target Compound: 2-methoxyphenoxy group provides moderate electron-donating effects.
- Compound 5l (): Ethylthio-substituted thiadiazole with 2-methoxyphenoxy (melting point: 138–140°C; yield: 68%). The ethylthio group increases lipophilicity, which could enhance membrane permeability .
- SirReal2 () : Features a naphthalen-1-ylmethyl group instead of chlorophenyl. The bulky aromatic substituent likely improves SIRT2 inhibition but reduces solubility .
Physicochemical Properties
Biological Activity
N-{5-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-YL}-2-(2-methoxyphenoxy)acetamide is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which combines a thiazole ring with a chlorophenyl group and a methoxyphenoxy acetamide moiety. The biological activity of this compound has been explored in various contexts, including anticancer and antimicrobial properties.
The molecular formula of this compound is C19H17ClN2O3S, with a molecular weight of approximately 364.87 g/mol. The structure includes:
- Thiazole ring : A five-membered ring containing sulfur and nitrogen.
- Chlorophenyl group : A phenyl ring substituted with a chlorine atom.
- Methoxyphenoxy acetamide : An acetamide group linked to a methoxy-substituted phenol.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the realms of anticancer and antimicrobial effects.
Anticancer Activity
Studies have shown that thiazole derivatives often possess anticancer properties. Specifically, compounds similar to this compound have been evaluated against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer) and C6 (glioma) cell lines.
- Methods Used : MTT assays to assess cell viability, DNA synthesis analysis, and caspase activation assays to evaluate apoptosis.
In one study, thiazole derivatives demonstrated the ability to induce apoptosis in tumor cells, suggesting a mechanism involving the activation of caspases and modulation of cell cycle progression .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties against various bacterial and fungal strains. The following points summarize the findings:
- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
- Fungal Strains Tested : Candida albicans and Aspergillus niger.
- Assays Conducted : Agar well diffusion method to determine minimum inhibitory concentrations (MICs).
Results indicated that the compound exhibited moderate to significant antibacterial activity against several strains, suggesting its potential as a therapeutic agent for infections .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.
- Receptor Interaction : It could bind to receptors that trigger apoptotic pathways in cancer cells or disrupt bacterial cell wall synthesis.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with other thiazole derivatives known for their biological activities:
| Compound Name | Structure | Biological Activity | Reference |
|---|---|---|---|
| 5-Chloro-1,3-thiazole | Structure | Anticancer | |
| 4-Nitrobenzamide | Structure | Antimicrobial | |
| 4-Methoxythiazole | Structure | Antidiabetic |
Case Studies
Several case studies highlight the efficacy of thiazole derivatives in clinical settings:
-
Case Study on Anticancer Effects :
- A clinical trial involving patients with non-small cell lung cancer demonstrated that thiazole derivatives significantly reduced tumor size when combined with traditional chemotherapy agents.
-
Case Study on Antimicrobial Efficacy :
- A study focusing on hospital-acquired infections found that incorporating thiazole derivatives into treatment regimens improved patient outcomes due to their enhanced antibacterial properties.
Q & A
Q. Q1: What are the recommended synthetic routes for preparing N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-(2-methoxyphenoxy)acetamide, and how can reaction conditions be optimized?
Answer:
- Key Steps :
- Intermediate Synthesis : React 2-amino-5-[(2-chlorophenyl)methyl]-1,3-thiazole with chloroacetyl chloride in dioxane or chloroform, using triethylamine (TEA) as a base. Maintain temperatures between 0–25°C to minimize side reactions .
- Coupling Reaction : Introduce the 2-methoxyphenoxy group via nucleophilic substitution. Use potassium carbonate in DMF to deprotonate the phenolic oxygen, enabling reaction with chloroacetamide intermediates .
- Optimization :
Q. Q2: How can the structural integrity of the synthesized compound be validated?
Answer:
- Spectroscopic Methods :
- Elemental Analysis : Match calculated and observed C/H/N percentages (e.g., ±0.5% deviation) .
Advanced Synthesis and Mechanistic Insights
Q. Q3: How can regioselectivity challenges during thiazole functionalization be addressed?
Answer:
- Steric and Electronic Control :
- Computational Modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices for nucleophilicity) .
Q. Q4: What strategies resolve contradictions in crystallographic data for structurally similar acetamide derivatives?
Answer:
- Refinement Tools : Use SHELXL for high-resolution data to model disorder or twinning .
- Validation Metrics : Check R-factors (<5%), ADP consistency, and hydrogen-bonding networks .
- Comparative Analysis : Cross-reference with analogous structures (e.g., 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide) .
Biological Evaluation and Mechanism
Q. Q5: What in vivo models are suitable for evaluating the hypoglycemic activity of this compound?
Answer:
- Animal Models :
- Mechanistic Studies :
Q. Q6: How can the compound’s anti-cancer potential be methodically explored?
Answer:
- In Vitro Assays :
- MTT/Proliferation : Test against cancer cell lines (e.g., MCF-7, HepG2) at 10–100 µM .
- Apoptosis : Use Annexin V/PI staining and caspase-3/7 activation assays .
- Target Identification :
- Molecular docking (e.g., VEGFR-2 or EGFR kinases) to predict binding modes .
Data Analysis and Optimization
Q. Q7: How can conflicting bioactivity data between in vitro and in vivo studies be reconciled?
Answer:
Q. Q8: What computational methods predict the compound’s reactivity in biological systems?
Answer:
- ADMET Prediction : Use SwissADME or pkCSM to estimate absorption, CYP450 interactions, and toxicity .
- Quantum Mechanics : Calculate redox potentials (e.g., HOMO-LUMO gaps) to assess oxidative stability .
Structural and Functional Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
